molecular formula C19H16FN3O3S B2878403 3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide CAS No. 690643-55-1

3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2878403
CAS RN: 690643-55-1
M. Wt: 385.41
InChI Key: BLRZYMNNQKMECI-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that belongs to the class of sulfonylureas. It has been used in scientific research for various purposes, including as a tool for studying the molecular mechanisms of insulin secretion, as well as for investigating the role of sulfonylurea receptors in the regulation of glucose homeostasis.

Scientific Research Applications

Radiopharmaceutical Development

Sulfonyl fluorides, closely related to sulfonylamides, have been studied for their potential in radiopharmaceutical development, particularly as labeling agents for PET chemistry. Their ability to undergo nucleophilic substitution under aqueous conditions at room temperature makes them suitable for developing complex biological pharmacophores, indicating their utility in synthesizing fluorinated biomarkers (Inkster et al., 2012).

Antineoplastic Activity

Compounds structurally similar to the one have been evaluated for their antineoplastic (anticancer) properties. For instance, flumatinib, a tyrosine kinase inhibitor with a similar benzamide and sulfonamide structure, has shown promise in treating chronic myelogenous leukemia during clinical trials in China, highlighting the potential of such compounds in cancer therapy (Gong et al., 2010).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound bearing resemblance in functional groups, serves as a histone deacetylase (HDAC) inhibitor. It selectively inhibits certain HDACs, demonstrating potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This suggests similar compounds could have implications in epigenetic therapies (Zhou et al., 2008).

Material Science

Sulfonylamide structures have also found applications in material science. For example, fluorinated polyamides containing pyridine and sulfone moieties, which may share some synthetic routes or structural motifs with the compound of interest, exhibit remarkable solubility, thermal stability, and electrical properties. These materials could be used in advanced polymer applications, indicating the broad utility of sulfonylamide derivatives in creating high-performance polymers (Liu et al., 2013).

properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-15-6-4-9-18(12-15)27(25,26)23-16-8-3-5-14(11-16)19(24)22-13-17-7-1-2-10-21-17/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRZYMNNQKMECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide

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